4-Chloro-2-ethylphenol

Overview

Description

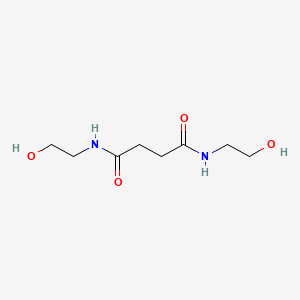

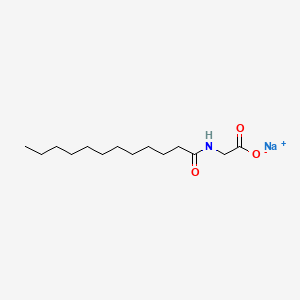

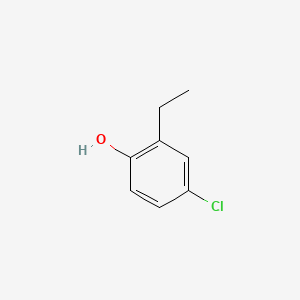

4-Chloro-2-ethylphenol, also known as Phenol, 2-chloro-4-ethyl-, is a chemical compound with the molecular formula C8H9ClO . It is related to 4-Ethylphenol, which is a white solid used in the production of some commercial phenolic resins and is a precursor to 4-vinylphenol .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-ethylphenol consists of a benzene ring with a chlorine atom and an ethyl group attached to it . The molecular weight of this compound is 156.609 Da .Physical And Chemical Properties Analysis

4-Chloro-2-ethylphenol is a solid compound . Its empirical formula is C8H9ClO, and it has a molecular weight of 156.61 .Scientific Research Applications

1. Role in Calcium Signaling

4-Chloro-3-ethylphenol (4-CEP), a variant of 4-Chloro-2-ethylphenol, is used in research for its effects on calcium signaling. It's known to induce store-operated calcium entry (SOCE) by acting as a Ryanodine receptor (RyR) agonist. These properties make it a useful tool in pharmacology and diagnostic reagents, particularly in the context of malignant hyperthermia (Zeng, Chen, Daskoulidou, & Xu, 2014).

2. Biosynthetic Production

4-Ethylphenol, closely related to 4-Chloro-2-ethylphenol, has been produced in Escherichia coli through artificial biosynthetic pathways. This production from simple sugars opens potential industrial applications in the pharmaceutical and food industries (Zhang, Long, & Ding, 2020).

3. Diagnostic Use in Malignant Hyperthermia

4-Chloro-3-ethylphenol has been evaluated for diagnosing malignant hyperthermia susceptibility through in vitro contracture testing. This compound can distinguish between malignant hyperthermia susceptible and nonsusceptible muscles, suggesting its diagnostic potential (Gerbershagen et al., 2005).

4. Application in Electrochemical Analysis

In electrochemical studies, derivatives of chlorophenols, like 4-Chloro-2-ethylphenol, have been examined for their behavior on specific electrodes. This research aids in understanding their electrochemical properties and potential analytical applications (Pigani et al., 2007).

5. Environmental Decontamination

Graphene has been studied for its ability to remove chloro-2-nitrophenol, related to 4-Chloro-2-ethylphenol, from aqueous solutions. This research is significant in environmental decontamination and understanding the interactions of graphene with organic pollutants (Mehrizad & Gharbani, 2014).

6. Metal Complex Synthesis

The synthesis of metal complexes using 4-Chloro-2-ethylphenol derivatives has been explored. These complexes are examined for their spectroscopic characteristics and potential in anticancer applications (Abbas et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that chlorinated phenols, a group to which 4c2ep belongs, often interact with proteins and enzymes in organisms, disrupting their normal function .

Mode of Action

They may also cause oxidative stress, leading to cell damage .

Biochemical Pathways

For example, they can interfere with energy production by disrupting the electron transport chain, a crucial component of cellular respiration .

Pharmacokinetics

Once in the body, it may be distributed to various tissues and metabolized by liver enzymes before being excreted .

Result of Action

Exposure to chlorinated phenols can lead to a range of adverse effects, including skin and eye irritation, damage to the liver and kidneys, and potential neurological effects .

Action Environment

The action, efficacy, and stability of 4C2EP can be influenced by various environmental factors. For example, its solubility and stability can be affected by pH and temperature. Furthermore, its bioavailability and toxicity can be influenced by the presence of other chemicals in the environment .

properties

IUPAC Name |

4-chloro-2-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEDDUSMBLCRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172408 | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-ethylphenol | |

CAS RN |

18979-90-3, 18980-00-2 | |

| Record name | 4-Chloro-2-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B3048923.png)

![4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B3048926.png)

![2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B3048929.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)